

Thermochemical data and stability of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-iodobenzonitrile

Cat. No.: B1379542

[Get Quote](#)

An In-depth Technical Guide to the Thermochemical Data and Stability of **2-Bromo-4-iodobenzonitrile**

Introduction

2-Bromo-4-iodobenzonitrile is a halogenated aromatic nitrile, a class of compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and advanced materials. The unique substitution pattern of a bromine atom, an iodine atom, and a nitrile group on the benzene ring offers multiple reactive sites for selective chemical modifications, such as cross-coupling reactions. This allows for the construction of complex molecular architectures. An understanding of the thermochemical properties and stability of **2-bromo-4-iodobenzonitrile** is crucial for its synthesis, purification, storage, and application in drug development and materials science.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-bromo-4-iodobenzonitrile**. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document also serves as a methodological roadmap for researchers, detailing the experimental and computational approaches required for a thorough characterization of its thermochemical behavior and stability.

Part 1: Physicochemical and Predicted Properties

A summary of the key physicochemical and predicted properties of **2-bromo-4-iodobenzonitrile** is presented in Table 1. These values are derived from chemical databases and computational predictions.

Table 1: Physicochemical and Predicted Properties of **2-Bromo-4-iodobenzonitrile**

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrIN	[1]
Molecular Weight	307.91 g/mol	[1] [2]
Appearance	White solid (predicted)	[1]
Boiling Point	338.6 ± 37.0 °C (Predicted)	[1] [2]
Density	2.31 ± 0.1 g/cm ³ (Predicted)	[1] [2]
LogP	2.92538 (Predicted)	[1]
CAS Number	1261776-03-7	[2] [3]

The predicted high boiling point and density are consistent with a polysubstituted aromatic compound containing heavy halogen atoms. The LogP value suggests that the compound is lipophilic.

Part 2: Thermochemical Data - A Predictive and Methodological Approach

Direct experimental thermochemical data, such as the enthalpy of formation, for **2-bromo-4-iodobenzonitrile** is not readily available in the scientific literature. However, a combination of computational methods and established experimental techniques can be employed to determine these crucial parameters.

Estimating Thermochemical Properties

In the absence of experimental data, computational chemistry and group additivity methods can provide valuable estimates for thermochemical properties.[\[4\]](#) High-level ab initio calculations can be used to determine the gas-phase enthalpy of formation for brominated and

iodinated hydrocarbons.^[5]^[6] These methods consider the contributions of individual atoms and their immediate neighbors to the overall thermodynamic properties of a molecule. For **2-bromo-4-iodobenzonitrile**, the contributions of the phenyl ring, the nitrile group, the bromine atom, and the iodine atom would be summed to estimate the enthalpy of formation.

Experimental Determination of Thermochemical Properties

A definitive understanding of the thermochemical properties of **2-bromo-4-iodobenzonitrile** requires experimental investigation. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for this purpose.

This protocol outlines a general procedure for characterizing the thermal stability and phase transitions of **2-bromo-4-iodobenzonitrile**.

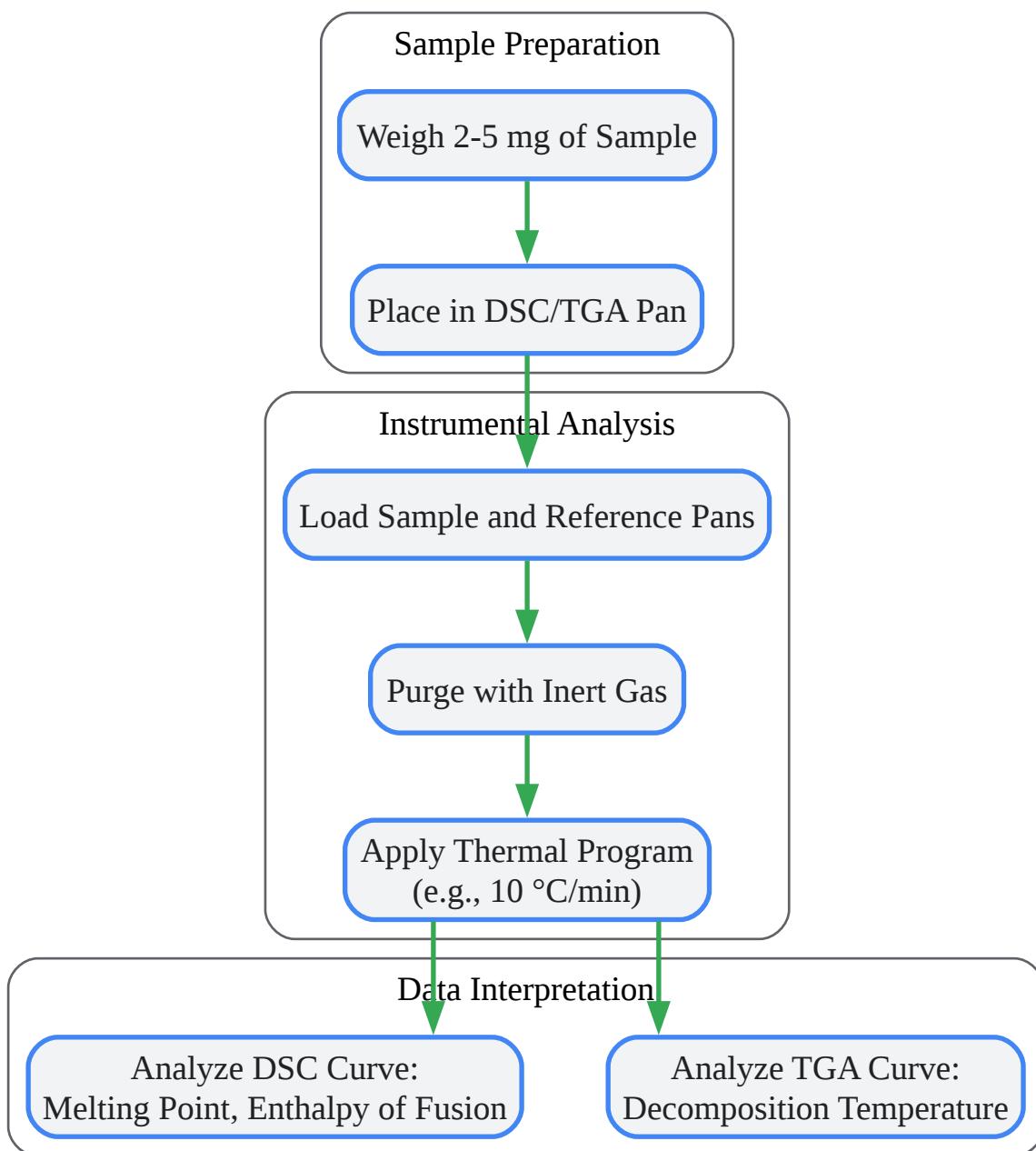
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of **2-bromo-4-iodobenzonitrile**.

Materials:

- **2-Bromo-4-iodobenzonitrile** sample
- Aluminum or ceramic DSC/TGA pans
- High-purity nitrogen or argon gas

Instrumentation:

- Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA, or separate DSC and TGA instruments.


Procedure:

- **Sample Preparation:** Accurately weigh 2-5 mg of **2-bromo-4-iodobenzonitrile** into a clean, tared DSC/TGA pan.
- **Instrument Setup:**

- Place the sample pan and an empty reference pan into the instrument.
- Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]
- Thermal Program:
 - Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
 - Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 400 °C). The heating rate can be varied to study the kinetics of decomposition.[8]
- Data Analysis:
 - DSC Curve: The melting point is determined from the onset or peak of the endothermic event. The area under the melting peak is integrated to calculate the enthalpy of fusion.
 - TGA Curve: The onset of mass loss indicates the beginning of decomposition. The decomposition temperature is often reported as the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.

Causality Behind Experimental Choices:

- Inert Atmosphere: The use of an inert gas like nitrogen or argon is critical to ensure that the observed thermal events are due to intrinsic processes like melting and decomposition, rather than oxidation.
- Heating Rate: A controlled heating rate is essential for obtaining reproducible and accurate transition temperatures and enthalpies. Slower heating rates can provide better resolution of thermal events.

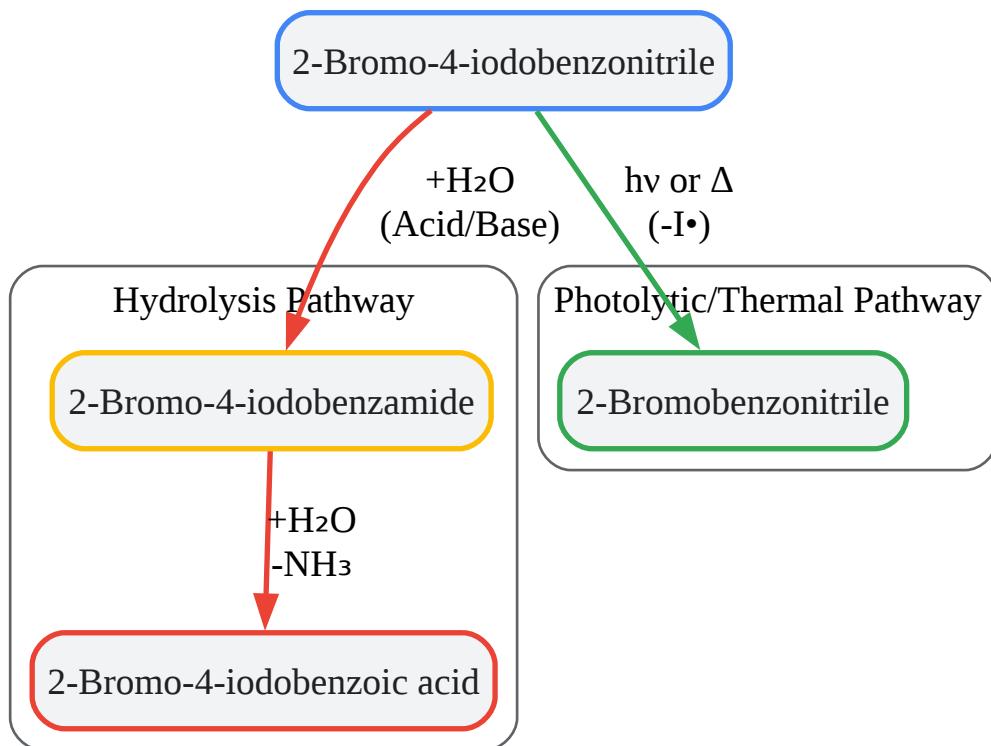
[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Analysis of **2-Bromo-4-iodobenzonitrile**.

Part 3: Stability Profile and Degradation Pathways

The stability of **2-bromo-4-iodobenzonitrile** is influenced by its functional groups and their susceptibility to environmental factors.

Factors Influencing Stability


Based on the chemistry of related compounds, **2-bromo-4-iodobenzonitrile** is expected to be sensitive to the following:

- Light: Many halogenated aromatic compounds are light-sensitive and can undergo photodegradation, potentially through radical mechanisms.^[9] It is advisable to store the compound in amber vials or protected from light.
- Air/Oxidation: While the benzonitrile ring is relatively stable, prolonged exposure to air, especially in the presence of light or catalysts, could lead to oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
[\[10\]](#)
- Moisture/Hydrolysis: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which would convert it first to an amide and then to a carboxylic acid.^[9] Therefore, contact with strong acids or bases and aqueous environments should be avoided.
- Heat: As indicated by thermal analysis, the compound will decompose at elevated temperatures. The C-I bond is generally weaker than the C-Br bond, suggesting that the initial decomposition may involve the loss of iodine.

Recommended Storage Conditions: Store in a tightly sealed container, in a cool, dry, dark place, preferably under an inert atmosphere.

Potential Degradation Pathways

The primary degradation pathways for **2-bromo-4-iodobenzonitrile** are likely to involve the nitrile group and the carbon-halogen bonds.

[Click to download full resolution via product page](#)

Caption: Potential Degradation Pathways for **2-Bromo-4-iodobenzonitrile**.

Part 4: Synthesis Considerations

While a specific, detailed experimental protocol for the synthesis of **2-bromo-4-iodobenzonitrile** is not widely published, plausible synthetic routes can be devised based on standard organic chemistry transformations. One potential route could involve the Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.^[11] This would likely start from a corresponding aminobenzonitrile precursor. Another approach could be the direct electrophilic halogenation of a suitable benzonitrile derivative. The synthesis of related compounds like 2-bromo-4-nitrobenzonitrile often involves the reaction of a diazonium salt with copper cyanide.^[12]

Conclusion

2-Bromo-4-iodobenzonitrile is a potentially valuable building block in synthetic chemistry, but a comprehensive understanding of its thermochemical properties and stability is currently limited by a lack of direct experimental data. This guide has summarized the available

predicted data and, more importantly, has provided a clear methodological framework for researchers to fully characterize this compound. By employing techniques such as DSC/TGA and exercising appropriate handling and storage procedures, scientists can ensure the integrity of **2-bromo-4-iodobenzonitrile** in their research and development endeavors. The insights and protocols presented herein are designed to empower researchers in drug development and materials science to confidently work with this and other novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-broMo-4-iodobenzonitrile CAS#: 1261776-03-7 [m.chemicalbook.com]
- 3. rndmate.com [rndmate.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 8. Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry | NIST [nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Bromo-4-nitrobenzonitrile | CAS#:34662-35-6 | Chemsric [chemsrc.com]
- To cite this document: BenchChem. [Thermochemical data and stability of 2-Bromo-4-iodobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1379542#thermochemical-data-and-stability-of-2-bromo-4-iodobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com